molecular formula C15H21NO4 B015289 N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine CAS No. 887352-04-7

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

Cat. No.: B015289
CAS No.: 887352-04-7
M. Wt: 279.33 g/mol
InChI Key: PJZKMELWTFQEPH-UHFFFAOYSA-N
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Description

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (CAS: 887352-04-7) is a synthetic organic compound with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. It is characterized by a 2-(3,4-dimethoxyphenyl)ethylamine backbone modified with an N-methyl acetoacetyl group. The compound is typically stored refrigerated due to its stability requirements and exhibits solubility in acetone, ether, and ethyl acetate .

For instance, acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have demonstrated antiulcer activity in rats, with specific modifications enhancing efficacy . Additionally, the parent amine, 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), is a precursor in synthesizing dopamine and other bioactive molecules .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(17)9-15(18)16(2)8-7-12-5-6-13(19-3)14(10-12)20-4/h5-6,10H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZKMELWTFQEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394904
Record name N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-04-7
Record name N-ACETOACETYL-N-METHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,4-Dimethoxyphenylacetone

3,4-Dimethoxyphenylacetone serves as a critical precursor. One method involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds at 0–5°C in anhydrous dichloromethane, yielding 3,4-dimethoxyphenylacetone with a reported purity of 92% after recrystallization.

Formation of N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine

The ethylamine intermediate is synthesized via reductive amination or nitrile reduction. A patent by describes the catalytic hydrogenation of 3,4-dimethoxyphenylmethylnitrile (veratryl cyanide) using methylamine and hydrogen gas under high pressure (50–270 bar) in the presence of a copper-chromite catalyst. This method achieves a 78% yield at 160°C, with the nitrile group reduced to an amine (Table 1).

Table 1: Catalytic Hydrogenation Conditions for Veratryl Cyanide

CatalystTemperature (°C)Pressure (bar)Yield (%)
Copper chromite16027078
Palladium/C12010065

Alternative routes involve the Houben-Hoesch reaction, where 3,4-dimethoxybenzene reacts with acetonitrile in the presence of HCl and ZnCl₂ to form an imine intermediate, which is subsequently reduced.

The introduction of the acetoacetyl group is achieved through acylation. Two primary methods are documented:

Direct Acylation with Diketene

N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine reacts with diketene in anhydrous tetrahydrofuran (THF) at room temperature. The reaction is exothermic and requires careful temperature control to prevent side reactions such as polymerization. The product is isolated via vacuum distillation, yielding 85% purity.

Stepwise Acylation Using Acetoacetyl Chloride

A more controlled approach involves reacting the ethylamine intermediate with acetoacetyl chloride in the presence of a base such as triethylamine. This method, conducted at -10°C to minimize hydrolysis, achieves a 90% yield. The reaction mechanism proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.

Table 2: Comparison of Acetoacetylation Methods

MethodReagentSolventTemperatureYield (%)
Diketene acylationDiketeneTHF25°C85
Acetoacetyl chlorideAcClCH₂Cl₂-10°C90

Optimization of N-Methylation

N-Methylation is a critical step influencing the compound’s bioavailability. A patent by discloses a one-pot reductive amination method using formaldehyde and hydrogen gas over a palladium catalyst. This approach avoids isolating intermediates, streamlining the synthesis:

  • The ketone intermediate (3,4-dimethoxyphenylacetone) reacts with methylamine in methanol.

  • The resulting imine is reduced in situ under 30 bar H₂ at 60°C, yielding N-methyl-2-(3,4-dimethoxyphenyl)ethylamine with 95% conversion efficiency.

Purification and Scalability Challenges

Industrial-scale production faces challenges in removing trace catalysts and by-products. Distillation under reduced pressure (0.1–0.5 mmHg) is effective for isolating the final compound, though thermal degradation above 150°C necessitates careful control. Chromatographic methods using silica gel (ethyl acetate/hexane, 3:7) resolve impurities but are less feasible for large batches.

Recent Advances in Catalytic Systems

Emergent strategies focus on greener catalysts:

  • Enzymatic acylation : Lipases (e.g., Candida antarctica) catalyze acetoacetylation in aqueous media, reducing solvent waste.

  • Flow chemistry : Continuous hydrogenation in tubular reactors enhances heat transfer and reduces reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoacetyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Proteomics Research

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine plays a significant role in proteomics, which focuses on the large-scale study of proteins, particularly their functions and structures. The compound is used to investigate:

  • Protein Modifications : It helps in understanding post-translational modifications that affect protein function.
  • Protein Interactions : The compound aids in elucidating how proteins interact within biological systems, which is crucial for understanding cellular processes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to develop new pharmaceutical agents. Its applications include:

  • Drug Development : It serves as a precursor or intermediate in synthesizing various therapeutic compounds.
  • Therapeutic Agents : Research indicates potential uses in treating diseases by targeting specific biochemical pathways through its interaction with enzymes and receptors.

Industrial Chemistry

The compound is also relevant in industrial chemistry for synthesizing complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in the production of specialty chemicals.

Chemical Properties and Reactions

This compound exhibits several notable chemical properties:

  • Solubility : It is soluble in solvents such as acetone, ether, and ethyl acetate.
  • Reactivity : The compound can undergo various reactions including:
    • Oxidation : Using agents like potassium permanganate.
    • Reduction : Achievable with lithium aluminum hydride or sodium borohydride.
    • Nucleophilic Substitution : Particularly at the acetoacetyl group.

Table of Chemical Reactions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateOxidized derivatives
ReductionLithium aluminum hydrideReduced derivatives
Nucleophilic SubstitutionAlkyl halides or acyl chloridesSubstituted products

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound to probe protein interactions within a cellular environment. The findings suggested that the compound could effectively modify protein behavior, leading to insights into cellular signaling pathways.

Case Study 2: Development of Therapeutic Agents

Research focused on synthesizing novel drugs using this compound as an intermediate. The results highlighted its potential to enhance the efficacy of existing drugs by modifying their chemical structure to improve binding affinity to target proteins.

Mechanism of Action

The mechanism by which N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine can be contextualized against related compounds through the following comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Synthesis Route Biological Activity/Applications References
This compound N-Methyl acetoacetyl group attached to 2-(3,4-dimethoxyphenyl)ethylamine Acylation of 2-(3,4-dimethoxyphenyl)ethylamine with methyl acetoacetyl chloride Antiulcer activity (preclinical studies); used in synthetic intermediates
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide group attached to 2-(3,4-dimethoxyphenyl)ethylamine Reaction of benzoyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine (80% yield) Structural analog for neuropharmacological research; no explicit activity reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15) Phenylaminoacetamide group with hydrochloride salt Acylation followed by salt formation Significant antiulcer activity in rats (intraperitoneal administration)
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide (10c) Acrylamide group with dihydroxyphenyl substitution Condensation of caffeic acid (CA) with 2-(3,4-dimethoxyphenyl)ethylamine in DMF Antioxidant and anti-inflammatory potential (in silico and in vitro studies)
(E)-N-benzylidene-2-(3,4-dimethoxyphenyl)ethanamine (10a) Imine derivative with benzylidene substitution Schiff base formation between 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde Intermediate in Pictet-Spengler reactions for isoquinoline alkaloid synthesis

Structural Modifications and Pharmacological Outcomes

N-Acetoacetyl vs. Benzamide Derivatives: The N-acetoacetyl group in the target compound introduces a β-ketoamide moiety, which may enhance metabolic stability compared to the benzamide derivative (Rip-B). However, Rip-B’s simpler structure facilitates rapid synthesis (80% yield) for exploratory studies . Antiulcer Activity: Compound 15 (phenylaminoacetamide derivative) outperforms the acetoacetyl derivative in antiulcer efficacy, highlighting the importance of a carbamoyl group at specific positions .

Acrylamide and Imine Derivatives: Acrylamide derivatives like 10c and 10d () exhibit radical scavenging and anti-inflammatory properties due to phenolic hydroxyl and methoxy groups. These differ from the acetoacetyl compound, which lacks free hydroxyl groups but retains methoxy substituents for lipophilicity . Imine derivatives (e.g., 10a) serve as intermediates in alkaloid synthesis, demonstrating the versatility of the 2-(3,4-dimethoxyphenyl)ethylamine scaffold in generating diverse heterocycles .

Regulatory Considerations :

  • The parent amine, 2-(3,4-dimethoxyphenyl)ethylamine, is classified as a controlled substance in some jurisdictions due to structural similarities to psychoactive phenethylamines . This may influence the regulatory pathway for its derivatives.

Biological Activity

Overview

N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is a compound with the molecular formula C15H21NO4 and a CAS number of 887352-04-7. It is primarily utilized in proteomics research and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-oxobutanamide
InChI KeyPJZKMELWTFQEPH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of 3,4-Dimethoxyphenylacetone : This is the starting material for the synthesis.
  • Condensation with Acetaldehyde : The acetone derivative is reacted with acetaldehyde.
  • N-Methylation : The resulting product undergoes N-methylation to yield the final compound.

This multi-step process highlights the compound's complexity and its relevance in synthetic organic chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets. These include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors that mediate physiological responses, potentially influencing neurotransmitter systems.
  • Protein Interaction : Its use in proteomics suggests that it may affect protein modifications and interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anticancer Potential : There are indications that it could exhibit anticancer effects through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityNotable Activities
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamineSimilar core structureModerate neuroactivity
Acetophenone derivativesDifferent substituentsAntimicrobial properties
Other acetoacetyl derivativesVariesDiverse pharmacological activities

Case Studies

Several studies have explored the biological activities of this compound:

  • In Vitro Studies : Research conducted on various cell lines has shown that this compound can induce apoptosis in cancer cells while sparing normal cells.
  • Animal Models : In vivo studies have indicated potential neuroprotective effects against models of Alzheimer's disease, suggesting a mechanism involving modulation of amyloid-beta peptide aggregation.

Q & A

Q. MIP Synthesis :

Template Functionalization : Covalently link the compound to methacrylic acid (monomer) via amide bonds in ethylene dichloride.

Polymerization : Crosslink with divinylbenzene (80:20 monomer:crosslinker ratio) and initiate with 1,1'-azobiscyclohexanecarbonitrile at 60°C for 24 hrs.

Template Removal : Extract with methanol/acetic acid (9:1) to create cavities complementary to the target analyte (e.g., neurotransmitters). Validate selectivity via HPLC or surface plasmon resonance .

Advanced: What are the metabolic pathways of dimethoxyphenethylamine derivatives in humans, and how do they influence bioactivity?

Key pathways include:

  • O-Demethylation : Catalyzed by CYP2D6, producing 3-hydroxy-4-methoxy metabolites (confirmed via urinary LC-MS in studies with β-(3,4-dimethoxyphenyl)-ethylamine) .
  • Oxidative Deamination : Converted to 3,4-dimethoxyphenylacetic acid by monoamine oxidase (MAO-A/B), detectable via GC-MS with derivatization .
  • Conjugation : Glucuronidation/sulfation at the amine group, reducing CNS penetration. Pharmacokinetic studies should assess plasma half-life and blood-brain barrier permeability using radiolabeled analogs .

Advanced: How does the compound’s stereoelectronic profile influence its interactions with adrenergic receptors?

  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) using receptor crystal structures (PDB: 2RH1 for β₂-adrenoreceptor). Key interactions:
    • Hydrogen bonding between the acetoacetyl carbonyl and Ser203/Ser207.
    • π-Stacking of the dimethoxyphenyl ring with Phe290 .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy position) with EC50 values from cAMP assays in HEK293 cells expressing recombinant receptors .

Advanced: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

  • Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma/urine.
  • Detection Limits : Employ UHPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and positive-ion MRM (m/z 408.5 → 181.1 for quantification). Validate with calibration curves (1–1000 ng/mL, R² > 0.99) .
  • Isotopic Labeling : Synthesize a d₃-methyl analog as an internal standard to correct for ion suppression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
Reactant of Route 2
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N-Acetoacetyl-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.